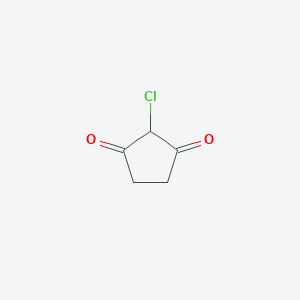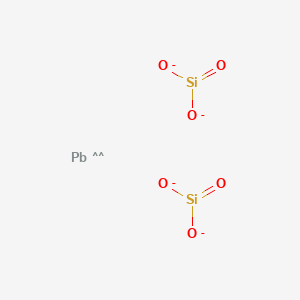
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is a fluorinated alcohol with the molecular formula C5H3F9O and a molecular weight of 250.0623 . This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoropropene with hydrogen fluoride to produce 3,3,3-trifluoro-1-propanol . Another approach includes the oxidation of propylene to form 3,3,3-trifluoropropanal, followed by a reaction with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol .
Analyse Des Réactions Chimiques
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- finds applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of fluorinated compounds and as a solvent in organic reactions.
Biology: Its unique properties make it useful in biochemical studies and as a reagent in enzyme assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.
Comparaison Avec Des Composés Similaires
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be compared with other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol. While both compounds share similar fluorinated structures, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is unique due to its additional trifluoromethyl groups, which confer distinct chemical reactivity and physical properties .
Similar compounds include:
These compounds are often used in similar applications but differ in their specific chemical behaviors and properties.
Propriétés
IUPAC Name |
3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVIIUXHLMNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161583 |
Source


|
| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14117-17-0 |
Source


|
| Record name | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














